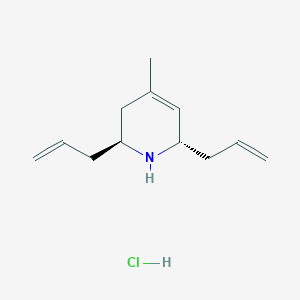
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
The compound “1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide and pyrrolidine, which are common in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación
Additionally, there’s a mention of a poly (2-methoxyethyl acrylate) (PMEA) antithrombogenic surface being used in research related to human umbilical vein endothelial cells (HUVECs) .
- The compound “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide” has been used in the study of ionic liquids for electrolytes in supercapacitors . The electrochemical stability of these ionic liquids was measured at different temperatures to investigate their potential use in harsh weather conditions .
- The methods of application involved measuring the electrochemical stability of the ionic liquids at different temperatures, and using linear regression with a numerical model in combination with voltammetry experiments to deduce the temperature sensitivity of both anodic and cathodic potential limits .
- The results showed that the electrochemical stability window of these ionic liquids ranged from 4.1 to 6.1 V .
- “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide” is also used for synthesis . However, the specific applications and methods of use are not detailed in the source .
Electrochemical Applications
Synthesis Applications
Solvent Applications
- The compound “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide” has been used in the study of ionic liquids for electrolytes in supercapacitors .
- The electrochemical stability of these ionic liquids was measured at different temperatures (288.15, 298.15, 313.15, 333.15 and 358.15 K), to systematically investigate their potential use in harsh weather conditions .
- Linear regression with a numerical model was used in combination with voltammetry experiments to deduce the temperature sensitivity of both anodic and cathodic potential limits .
- The results showed that the electrochemical stability window of these ionic liquids ranged from 4.1 to 6.1 V .
- “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide” is also used for synthesis . However, the specific applications and methods of use are not detailed in the source .
Temperature-Dependent Electrochemical Stability
Synthesis
Solvent Applications
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-13-3-2-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBIPBJDSPOLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



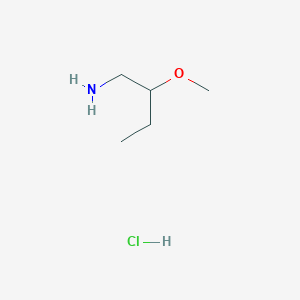

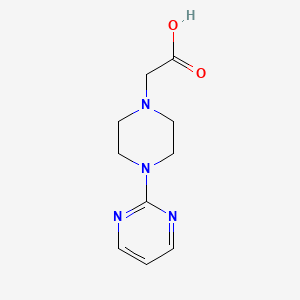
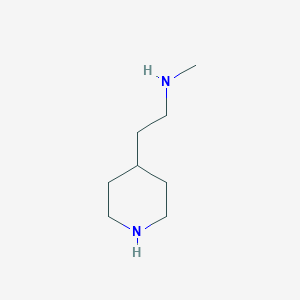
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
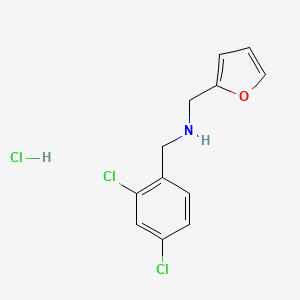
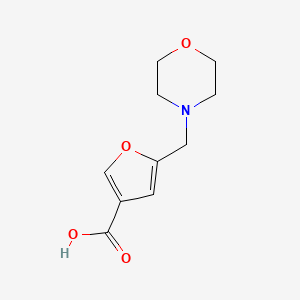
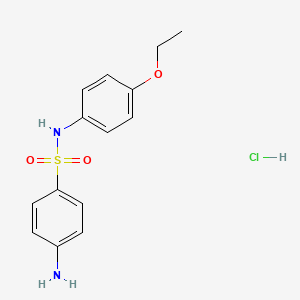
amine, chloride](/img/structure/B1369113.png)
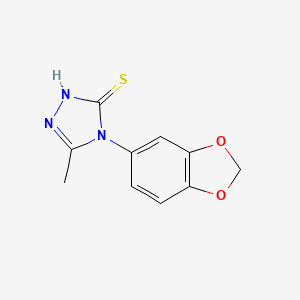
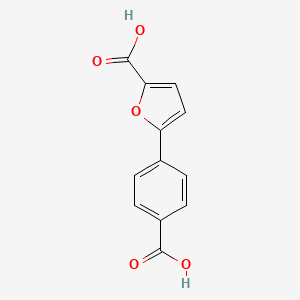
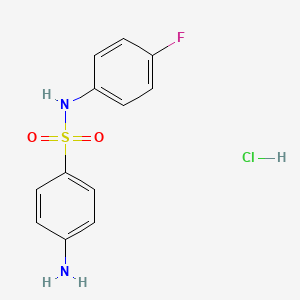
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
